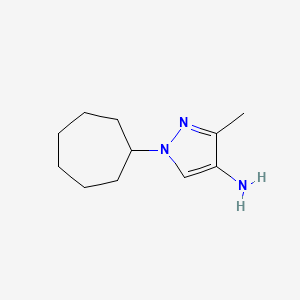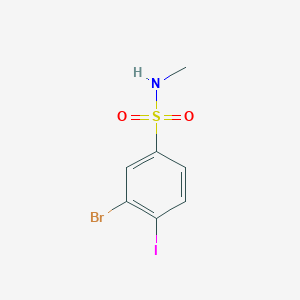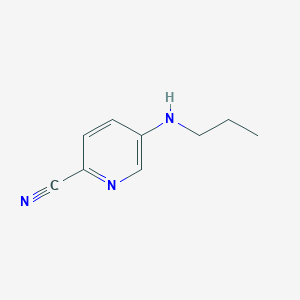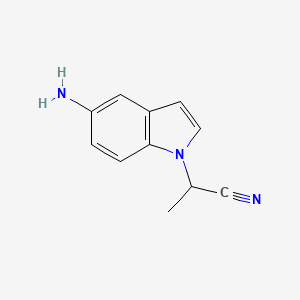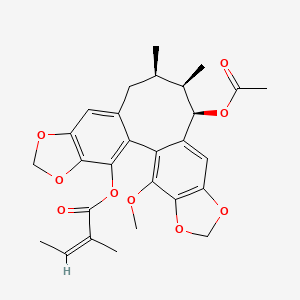
KadusurainB
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KadusurainB is a compound isolated from the plant Kadsura coccinea, which belongs to the Schisandraceae family. This plant is traditionally used in Chinese medicine for treating various ailments such as chronic gastritis, bruises, rheumatism, and dysmenorrhea . This compound is a dibenzocyclooctadiene lignan, a type of compound known for its diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of KadusurainB involves several steps, starting from simpler organic molecules. The synthetic route typically includes the formation of the dibenzocyclooctadiene core through a series of cyclization reactions. The reaction conditions often involve the use of strong acids or bases as catalysts, along with high temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis. efforts are being made to optimize the synthetic routes to make them more cost-effective and scalable. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
KadusurainB undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are compounds with potential biological activities.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as quinones, dihydro derivatives, and halogenated compounds. These derivatives often exhibit enhanced or altered biological activities compared to the parent compound.
Aplicaciones Científicas De Investigación
KadusurainB has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying dibenzocyclooctadiene lignans and their chemical properties.
Biology: this compound is studied for its potential anti-inflammatory, antioxidant, and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: this compound and its derivatives are being investigated for their potential use in the development of new pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of KadusurainB involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes involved in inflammation and cancer progression. This compound also modulates the expression of genes related to oxidative stress and apoptosis, thereby exerting its biological effects.
Comparación Con Compuestos Similares
KadusurainB is unique among dibenzocyclooctadiene lignans due to its specific structural features and biological activities. Similar compounds include:
Schisantherin R: Another dibenzocyclooctadiene lignan with similar anti-inflammatory and anticancer properties.
Schisantherin S: Known for its antioxidant activities.
Kadsuralignan I and J: These compounds share structural similarities with this compound and exhibit various biological activities.
This compound stands out due to its unique combination of biological activities and its potential for therapeutic applications.
Propiedades
Fórmula molecular |
C28H30O9 |
|---|---|
Peso molecular |
510.5 g/mol |
Nombre IUPAC |
[(12R,13R,14R)-14-acetyloxy-22-methoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-3-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C28H30O9/c1-7-13(2)28(30)37-27-21-17(9-19-25(27)35-11-32-19)8-14(3)15(4)23(36-16(5)29)18-10-20-24(34-12-33-20)26(31-6)22(18)21/h7,9-10,14-15,23H,8,11-12H2,1-6H3/b13-7-/t14-,15-,23-/m1/s1 |
Clave InChI |
IMODCFYHCPOQKU-JURIDKHVSA-N |
SMILES isomérico |
C/C=C(/C)\C(=O)OC1=C2C(=CC3=C1OCO3)C[C@H]([C@H]([C@H](C4=CC5=C(C(=C42)OC)OCO5)OC(=O)C)C)C |
SMILES canónico |
CC=C(C)C(=O)OC1=C2C(=CC3=C1OCO3)CC(C(C(C4=CC5=C(C(=C42)OC)OCO5)OC(=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




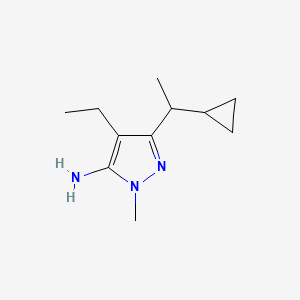
![1-[(1-Aminocyclohexyl)methyl]-3-ethylurea](/img/structure/B13077775.png)
![3-[(Thian-3-yl)amino]propan-1-ol](/img/structure/B13077795.png)
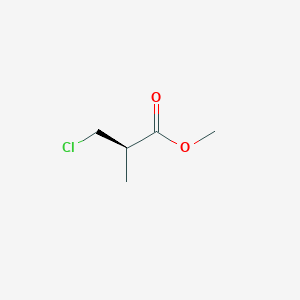
![Methyl 5-(4-methoxyphenyl)thieno[2,3-b]thiophene-2-carboxylate](/img/structure/B13077808.png)
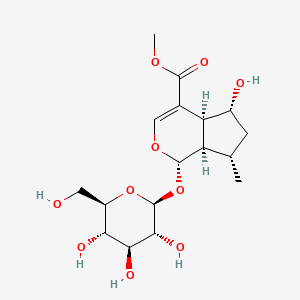
![N-[(4-Chloro-3-methylphenyl)methyl]thietan-3-amine](/img/structure/B13077823.png)
![Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-3-bromo-6-methoxybenzoate](/img/structure/B13077824.png)
